N-Cyclopentyl-4-bromoaniline

Descripción general

Descripción

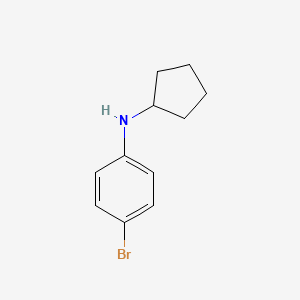

N-Cyclopentyl-4-bromoaniline: is an organic compound that features a cyclopentyl group attached to the nitrogen atom of 4-bromoaniline

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopentyl-4-bromoaniline typically involves the reaction of 4-bromoaniline with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. A common method involves the use of a solvent such as ethanol or methanol, with the reaction mixture being heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to streamline production and ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: N-Cyclopentyl-4-bromoaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Major Products:

Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.

Oxidation Products: Quinones or nitroso compounds.

Reduction Products: Cyclopentyl-substituted anilines.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds similar to N-Cyclopentyl-4-bromoaniline exhibit antimicrobial properties . The presence of the bromine atom is believed to enhance the compound's efficacy against bacterial and fungal strains. Studies have shown that derivatives of bromoanilines can inhibit specific cancer cell lines and demonstrate antibacterial activity against various pathogens .

Anticancer Potential

The anticancer properties of this compound have been explored through various studies. Similar compounds have shown promise in inhibiting tumor growth by targeting specific cellular pathways involved in cancer progression. The unique cyclopentyl substituent may contribute to its ability to penetrate biological membranes effectively, enhancing therapeutic efficacy .

Case Study 1: Antimicrobial Evaluation

In a study published in MDPI, researchers synthesized a series of bromoaniline derivatives, including this compound, and evaluated their antimicrobial activity against various bacterial strains. The results indicated that these compounds exhibited significant antibacterial effects, particularly against resistant strains, highlighting their potential as new antimicrobial agents .

Case Study 2: Cancer Cell Line Inhibition

Another investigation focused on the anticancer properties of this compound derivatives against specific cancer cell lines. The study demonstrated that certain modifications to the structure led to increased potency in inhibiting cell proliferation, suggesting that this compound could serve as a lead compound for further development in cancer therapeutics .

Mecanismo De Acción

The mechanism of action of N-Cyclopentyl-4-bromoaniline involves its interaction with specific molecular targets. The cyclopentyl group and the bromine atom on the benzene ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can modulate biological pathways by inhibiting or activating these targets, leading to desired therapeutic effects .

Comparación Con Compuestos Similares

4-Bromoaniline: Lacks the cyclopentyl group, making it less sterically hindered and potentially less selective in biological applications.

N-Cyclopentyl-4-chloroaniline: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

N-Cyclopentyl-4-fluoroaniline: Contains a fluorine atom, which can influence its electronic properties and interactions with molecular targets.

Uniqueness: N-Cyclopentyl-4-bromoaniline is unique due to the presence of both the cyclopentyl group and the bromine atom, which together confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential therapeutic applications .

Actividad Biológica

N-Cyclopentyl-4-bromoaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a cyclopentyl group and a bromine atom attached to the aniline structure. This unique configuration contributes to its reactivity and biological properties. The compound can be synthesized through various chemical reactions, including nucleophilic aromatic substitution and coupling reactions, which allow for the introduction of different functional groups that may enhance its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyclopentyl group enhances the compound's binding affinity to certain enzymes or receptors, potentially modulating various biochemical pathways. This modulation can lead to therapeutic effects, such as anti-inflammatory or anti-cancer activities .

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have indicated that compounds with bromine substitutions often display enhanced antimicrobial effects. This compound may exhibit similar properties, making it a candidate for developing new antimicrobial agents .

- Antitumor Activity : In vitro studies have shown that derivatives of aniline compounds can exhibit anti-tumor properties. The structural features of this compound may contribute to its effectiveness against various cancer cell lines .

- Proteasome Inhibition : Recent studies have explored the use of related compounds as proteasome inhibitors, which are crucial in cancer therapy. The potential role of this compound in this context remains an area for further investigation .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound and its derivatives:

-

Efficacy in Antitumor Models : A study evaluated the efficacy of a related compound in a mouse model infected with T. b. brucei, showing promising results in terms of cure rates at various dosages .

Compound Dose (mg/kg) Cure Rate 4 10 bid 6/6 4 3 bid 6/6 4 1 bid 4/6 - Pharmacokinetics : Another study focused on the pharmacokinetic properties of related compounds, revealing insights into their absorption and distribution in vivo, which are critical for assessing their therapeutic potential .

- Safety Profiling : Safety assessments indicated that certain derivatives exhibited low toxicity levels while maintaining significant biological activity, suggesting that modifications to the structure could yield safer therapeutic agents .

Comparison with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound | Key Feature | Biological Activity |

|---|---|---|

| 4-Bromoaniline | Lacks cyclopentyl group | Less selective in biological applications |

| N-Cyclopentyl-4-chloroaniline | Chlorine instead of bromine | Different reactivity profile |

| N-Cyclopentyl-4-fluoroaniline | Fluorine atom | Influences electronic properties |

The presence of both the cyclopentyl group and the bromine atom in this compound confers distinct chemical and biological properties that may enhance its therapeutic applications compared to these similar compounds .

Propiedades

IUPAC Name |

4-bromo-N-cyclopentylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVCWCORWASQCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651458 | |

| Record name | 4-Bromo-N-cyclopentylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742677-14-1 | |

| Record name | 4-Bromo-N-cyclopentylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.